Product packaging for DMT-2'-O-Methyladenosine phosphoramidite(Cat. No.:)

DMT-2'-O-Methyladenosine phosphoramidite

Cat. No.: B12393278
M. Wt: 783.9 g/mol
InChI Key: XWBXKGYBWJAXGN-YTSODZAJSA-N
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Description

Significance of RNA Modifications in Biological Systems

RNA molecules are subject to a wide array of post-transcriptional modifications, creating a layer of complexity often referred to as the "epitranscriptome." the-innovation.org These modifications are enzymatic additions of chemical groups to RNA nucleotides, influencing virtually every aspect of RNA metabolism. nih.gov They play crucial roles in shaping RNA structure, stability, and interactions with other molecules. nih.gov The dysregulation of these modifications has been linked to numerous human diseases, highlighting their importance in maintaining cellular homeostasis. the-innovation.orgnih.gov

Overview of 2'-O-Methylation as a Post-Transcriptional RNA Modification

2'-O-methylation is one of the most common and highly conserved modifications found in a variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.govnih.gov This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar moiety of a nucleotide. nih.govnumberanalytics.com The presence of the 2'-O-methyl group has profound effects on the properties of the RNA molecule. It enhances the thermal stability of RNA duplexes and provides significant protection against nuclease degradation. nih.govnih.govwikipedia.org This increased stability is a key reason for its prevalence in functionally important regions of stable non-coding RNAs. wikipedia-on-ipfs.org

Rationale for Chemical Synthesis of 2'-O-Methylated Oligonucleotides

The biological importance of 2'-O-methylation has driven the need for chemically synthesized oligonucleotides containing this modification. These synthetic oligonucleotides are invaluable tools for a range of applications. In research, they are used as probes to study RNA structure and function, and to investigate the intricate interactions between RNA and proteins. nih.gov Therapeutically, 2'-O-methylated oligonucleotides are a key component of antisense therapies, where their enhanced stability and binding affinity to target mRNA sequences are critical for silencing gene expression. nih.gov The ability to precisely place 2'-O-methylated residues within a synthetic oligonucleotide allows for the fine-tuning of its properties for specific applications. acs.org

Role of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis

The synthesis of oligonucleotides, particularly those with specific modifications, is predominantly achieved through phosphoramidite chemistry. This method, first introduced in the early 1980s, revolutionized nucleic acid synthesis due to its high efficiency and amenability to automation. twistbioscience.com The process involves the sequential addition of nucleoside phosphoramidites, which are activated nucleoside monomers, to a growing oligonucleotide chain attached to a solid support. eurofinsgenomics.comwikipedia.org The use of protecting groups on the nucleoside, such as the dimethoxytrityl (DMT) group on the 5'-hydroxyl, ensures that the coupling reactions occur specifically and efficiently. eurofinsgenomics.comsigmaaldrich.com This robust chemistry allows for the synthesis of long and chemically diverse oligonucleotides with high fidelity.

DMT-2'-O-Methyladenosine phosphoramidite is a specialized building block for this process. medchemexpress.com It is a derivative of adenosine (B11128) where the 2'-hydroxyl group is methylated, and the 5'-hydroxyl group is protected by a DMT group. sigmaaldrich.com The 3'-position is functionalized with a phosphoramidite moiety, making it ready for coupling to the growing oligonucleotide chain. sigmaaldrich.com The presence of the 2'-O-methyl group in this building block allows for the direct incorporation of this important modification at specific, predetermined positions within a synthetic RNA molecule. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C41H50N7O7P medchemexpress.com
Molecular Weight 783.85 g/mol medchemexpress.com
Appearance White to off-white powder sigmaaldrich.com
Storage Temperature -25 to -10°C sigmaaldrich.com
Key Functional Groups 5'-O-DMT, 2'-O-Methyl, 3'-CE Phosphoramidite sigmaaldrich.comtcichemicals.com

Interactive Data Table: Overview of RNA Types with 2'-O-Methylation

RNA TypePrevalence of 2'-O-MethylationBiological RoleSource
Ribosomal RNA (rRNA) High, especially in conserved regionsRibosome structure and function nih.govnumberanalytics.com
Transfer RNA (tRNA) Present, often in the anticodon loopCodon recognition and translation accuracy numberanalytics.comoup.com
Small Nuclear RNA (snRNA) Present, important for functionSplicing and pre-mRNA processing nih.govwikipedia.org
Messenger RNA (mRNA) Found in the 5' cap and internal sitesTranslation efficiency and stability nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H50N7O7P B12393278 DMT-2'-O-Methyladenosine phosphoramidite

Properties

Molecular Formula

C41H50N7O7P

Molecular Weight

783.9 g/mol

IUPAC Name

3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)47-26-46-35-38(43)44-25-45-39(35)47)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H2,43,44,45)/t34-,36?,37+,40-,56?/m1/s1

InChI Key

XWBXKGYBWJAXGN-YTSODZAJSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Chemical Synthesis of Dmt 2 O Methyladenosine Phosphoramidite

Precursor Ribonucleoside Preparation

The journey to DMT-2'-O-Methyladenosine phosphoramidite (B1245037) commences with the careful preparation of a suitably protected adenosine (B11128) ribonucleoside. This foundational phase is crucial for ensuring that subsequent reactions occur at the desired positions on the ribose sugar and the nucleobase.

Protection Strategies for Adenosine Nucleoside

The exocyclic amino group (N6) of the adenine (B156593) base is nucleophilic and can interfere with the subsequent phosphitylation and coupling reactions. To mitigate this, an acyl protecting group, such as a benzoyl group, is introduced. This is typically achieved by treating adenosine with benzoyl chloride in a suitable solvent like pyridine. The resulting N6-benzoyladenine is more stable and less prone to side reactions during the subsequent steps of the synthesis.

ReagentProtecting GroupPurpose
Benzoyl ChlorideBenzoyl (Bz)Protects the N6 amino group of adenine

The primary 5'-hydroxyl group of the ribose sugar is the site for the initiation of oligonucleotide chain growth. To control this process in a stepwise manner, it is protected with a bulky and acid-labile dimethoxytrityl (DMT) group. The reaction involves treating the N6-protected adenosine with dimethoxytrityl chloride in the presence of a base, such as pyridine. The DMT group offers the advantage of being easily cleaved under mild acidic conditions, allowing for the sequential addition of phosphoramidite monomers during solid-phase oligonucleotide synthesis. The steric bulk of the DMT group also favors its reaction with the less hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups.

ReagentProtecting GroupKey Feature
Dimethoxytrityl chloride (DMT-Cl)Dimethoxytrityl (DMT)Acid-labile, allows for stepwise synthesis

Introduction of the 2'-O-Methyl Group

The defining feature of the target molecule is the methyl group at the 2'-position of the ribose sugar. This modification enhances the nuclease resistance and binding affinity of the resulting RNA strand. The introduction of this methyl group must be performed regioselectively to favor the 2'-hydroxyl over the 3'-hydroxyl group.

A common method for the 2'-O-methylation of ribonucleosides involves the use of an alkylating agent, such as methyl iodide, in the presence of a strong base, like sodium hydride (NaH). The hydride base deprotonates the hydroxyl groups of the ribose, forming alkoxides that then react with methyl iodide in a nucleophilic substitution reaction.

A simple and effective method for the methylation of the 2'-O position of adenosine involves treating adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours. This reaction primarily yields monomethylated adenosine at either the 2'-O or 3'-O position.

Alkylating AgentBaseReaction Type
Methyl Iodide (CH3I)Sodium Hydride (NaH)Nucleophilic Substitution

A significant challenge in the synthesis of 2'-O-methylated ribonucleosides is achieving high regioselectivity for the 2'-position. The 2'- and 3'-hydroxyl groups of the ribose have similar reactivity, often leading to the formation of a mixture of 2'-O-methyl and 3'-O-methyl isomers.

Research has shown that the reaction of adenosine with methyl iodide in an anhydrous alkaline medium preferentially forms the 2'-O-methyladenosine isomer over the 3'-O-methyladenosine isomer in a ratio of approximately 8 to 1. The major products of this reaction are a combination of 2'-O- and 3'-O-monomethylated adenosine (totaling 64%), with side products including dimethylated adenosine derivatives.

IsomerRelative YieldSeparation Method
2'-O-Methyladenosine~8 partsSilica Gel Chromatography, Crystallization
3'-O-Methyladenosine~1 partSilica Gel Chromatography, Crystallization

Intermediate Compound Derivatization

The synthesis of DMT-2'-O-Methyladenosine phosphoramidite begins with a suitably protected 2'-O-Methyladenosine nucleoside. The derivatization of this intermediate is a critical phase that involves the strategic application of protecting groups to ensure that subsequent reactions occur at the desired positions. This strategy of minimal protection involves a series of steps to introduce standard protective groups necessary for oligonucleotide synthesis. nih.gov

A key step is the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. huarenscience.com The DMT group is acid-labile, allowing for its selective removal during the automated synthesis cycle on a solid support. dupont.com This protection is typically achieved by reacting the 2'-O-Methyladenosine with DMT-chloride (DMT-Cl) in a pyridine solvent. nih.gov

Phosphitylation Reaction for Phosphoramidite Formation

The central step in the synthesis is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside intermediate. This reaction introduces the phosphoramidite moiety, which is the reactive group that enables the formation of the phosphite (B83602) triester linkage during oligonucleotide chain elongation.

Reagents and Catalysts

The phosphitylation reaction is typically carried out using a phosphitylating agent. A commonly employed reagent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govsigmaaldrich.comscientificlabs.co.uk This reagent is highly reactive and is used for the conversion of protected ribonucleosides into their corresponding phosphoramidites. sigmaaldrich.comscientificlabs.co.uk Another frequently used reagent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, which is noted for its ease of handling and safety. tcichemicals.comtcichemicals.com

The reaction requires an activator or catalyst to proceed efficiently. Historically, 1H-tetrazole was widely used, but due to its hazardous nature, safer alternatives have been developed. tcichemicals.comresearchgate.netacs.org These include nucleophilic activators like 4,5-dicyanoimidazole (B129182) (DCI) and weakly acidic activators such as pyridinium trifluoroacetate (Py·TFA). researchgate.netgoogle.com The reaction is performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated when using a chlorophosphoramidite reagent. nih.govsemanticscholar.org

Reagent/CatalystFunctionReference
2-cyanoethyl-N,N-diisopropylchlorophosphoramiditePhosphitylating Agent nih.govsigmaaldrich.com
2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamiditePhosphitylating Agent tcichemicals.comtcichemicals.com
4,5-dicyanoimidazole (DCI)Activator google.com
Pyridinium trifluoroacetate (Py·TFA)Activator researchgate.net
N,N-diisopropylethylamine (DIPEA)Base (HCl scavenger) nih.govsemanticscholar.org

Reaction Conditions and Optimization

The phosphitylation reaction is highly sensitive to moisture and is therefore conducted under stringent anhydrous conditions, typically under an argon or nitrogen atmosphere. nih.gov The choice of solvent is critical, with anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) being commonly used. nih.govsemanticscholar.org The reaction is generally carried out at room temperature. nih.gov

Optimization of the reaction conditions is an ongoing area of research, with a focus on improving yield, reducing reaction times, and enhancing safety and scalability. researchgate.netacs.org One significant area of optimization has been the development of efficient, non-aqueous work-up procedures to streamline the isolation of the moisture-sensitive phosphoramidite product, thereby avoiding cumbersome chromatographic purification. researchgate.netacs.org Furthermore, microwave-assisted phosphitylation has emerged as an efficient alternative to standard conditions, offering significantly reduced reaction times, often from hours to minutes, with good to excellent yields. nih.gov

Control of Phosphitylation Stereochemistry

The phosphorus atom in the phosphoramidite moiety is a chiral center, meaning the phosphitylation reaction produces a mixture of two diastereomers (Rp and Sp). chromatographytoday.comusp.org For the synthesis of standard oligonucleotides, this mixture is typically used without separation. However, for certain therapeutic applications, particularly with phosphorothioate (B77711) oligonucleotides, the stereochemistry at the phosphorus center can significantly impact the drug's efficacy and properties. nih.govnih.gov

Consequently, methods to control the stereoselectivity of the phosphitylation reaction are of great interest. One established method is the oxazaphospholidine approach, which utilizes chiral auxiliaries to direct the stereochemical outcome of the reaction. nih.govacs.org More recently, the use of chiral phosphoric acid catalysts has been explored as a means to achieve catalyst-controlled stereoselectivity in nucleoside phosphitylations, offering a promising route to diastereodivergent synthesis. thieme-connect.comresearchgate.net

Purification and Isolation of this compound

Following the phosphitylation reaction, the crude product contains the desired phosphoramidite, unreacted starting materials, and various side products. A robust purification process is essential to obtain the high-purity phosphoramidite required for successful oligonucleotide synthesis, as impurities can lead to failures in the coupling steps and compromise the quality of the final oligonucleotide product. google.comthermofisher.com

Chromatographic Techniques (e.g., Reverse-Phase Chromatography)

Chromatography is the most common method for the purification of phosphoramidites. Flash chromatography, a form of normal-phase chromatography using a silica gel stationary phase, is frequently employed to isolate the product. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique used for both the purification and purity analysis of phosphoramidites. dupont.comusp.org In RP-HPLC, a non-polar stationary phase (such as C18 or C8 silica) is used with a polar mobile phase. huarenscience.com The hydrophobic DMT group on the desired product strongly interacts with the stationary phase, allowing for effective separation from more polar impurities. dupont.com This principle is also the basis for "trityl-on" purification of the final oligonucleotide product. dupont.com The use of polymeric reverse-phase resins is also a common strategy in preparative chromatography for high-purity oligonucleotides. dupont.com While highly effective, chromatographic purification can be a bottleneck in large-scale production. Therefore, alternative purification methods, such as precipitation, have been developed to facilitate industrial-scale synthesis. researchgate.netacs.org

Chromatographic TechniqueStationary PhasePrinciple of SeparationReference
Flash ChromatographySilica GelAdsorption (Normal Phase) nih.gov
Reverse-Phase HPLC (RP-HPLC)C18 or C8 SilicaPartitioning (Reverse Phase) huarenscience.comdupont.com

Purity Assessment Standards and Requirements for Oligonucleotide Synthesis

The quality of phosphoramidites, such as this compound, is a critical determinant of the success of oligonucleotide synthesis. thermofisher.com Given that the synthesis process involves sequential coupling reactions, any impurities in the phosphoramidite monomers can be incorporated into the growing oligonucleotide chain, leading to a lower yield of the desired full-length product and the accumulation of difficult-to-separate, sequence-variant impurities. thermofisher.com Therefore, stringent purity assessment standards are essential for ensuring the production of high-quality oligonucleotides for diagnostic and therapeutic applications. thermofisher.comthermofisher.com

Key quality control parameters and analytical methods for phosphoramidites are outlined below:

Purity by HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity of phosphoramidites. usp.orglcms.cz The analysis typically reveals two main peaks representing the two diastereomers that arise from the chiral phosphorus (III) center. usp.org The purity is reported as the sum of the areas of these two peaks. usp.org A high purity level, often exceeding 98.5% or 99%, is a standard requirement. atdbio.com

Phosphorus-31 NMR Spectroscopy: ³¹P NMR is an orthogonal method used to confirm the identity and purity of the phosphoramidite. It specifically detects the phosphorus-containing compounds. usp.org The spectrum shows two distinct signals for the diastereomers of the desired P(III) species. This technique is highly effective for quantifying P(V) impurities (e.g., the oxidized phosphate (B84403) form) and other phosphorus-containing side products, which should typically be below 1%. usp.org

Identity Confirmation: Mass spectrometry is employed to confirm the molecular weight of the compound, ensuring the correct product has been synthesized. lcms.cz

Water Content: The presence of moisture is highly detrimental to oligonucleotide synthesis as water can react with the activated phosphoramidite, leading to a reduction in coupling efficiency. trilinkbiotech.comglenresearch.com Therefore, the water content of the phosphoramidite and the solvents used must be strictly controlled, often to levels below 10-15 ppm for acetonitrile (B52724). glenresearch.com

Residual Solvents: The amount of residual solvents from the synthesis and purification process is also monitored as they can interfere with the synthesis reactions. usp.org

The repetitive nature of oligonucleotide synthesis amplifies the impact of even minor impurities. For instance, if a phosphoramidite with a 0.2% critical impurity is used eight times in the synthesis of a 20-mer oligonucleotide, the final product could contain up to 1.6% of an impurity-containing oligo. thermofisher.com Critical impurities are those that get incorporated into the oligonucleotide and are difficult to separate from the final product. thermofisher.comthermofisher.com

Table 1: Purity Assessment Methods and Typical Specifications

ParameterMethodTypical SpecificationRationale
Purity RP-HPLC≥ 98.5%Ensures minimal incorporation of incorrect units during synthesis. atdbio.com
P(III) Content ³¹P NMR≥ 98%Confirms the presence of the active phosphoramidite form and quantifies inactive oxidized P(V) species. usp.org
Identity Mass SpectrometryConforms to expected molecular weightVerifies the correct chemical structure. lcms.cz
Water Content Karl Fischer Titration< 0.02%Prevents scavenging of the activated monomer and loss of coupling efficiency. usp.orgglenresearch.com
Particulates Visual InspectionFree from visible particulatesPrevents clogging of synthesizer lines and valves.

Challenges and Advancements in Monomer Synthesis

Difficulties in Purine (B94841) Monomer Synthesis

The synthesis of purine phosphoramidites, including adenosine derivatives like this compound, presents several challenges compared to their pyrimidine (B1678525) counterparts. These difficulties stem from the chemical nature of the purine ring system.

One significant issue is the potential for side reactions at various positions on the purine base. For instance, the N7 nitrogen of adenosine and guanosine can be protonated by the acidic deblocking reagents (like trichloroacetic acid) used during oligonucleotide synthesis, which can lead to depurination and the formation of abasic sites in the growing chain. glenresearch.com

Furthermore, the exocyclic amino group (N6 in adenosine) requires robust protection to prevent unwanted reactions during the coupling steps. wikipedia.org While protecting groups are essential, their installation and subsequent removal add steps to the synthesis and can sometimes lead to side products if not performed under optimal conditions. For example, it has been reported that phosphoramidites activated with 1H-tetrazole can react to a small extent at the O6 position of guanosine, leading to depurination upon oxidation. wikipedia.org

The synthesis of modified purine nucleosides often involves complex and multi-step reaction pathways, which can be challenging to scale up while maintaining high yields and purity. huarenscience.com Purification of the final phosphoramidite product from starting materials and side products can also be difficult, often requiring chromatographic techniques that may not be cost-effective on an industrial scale. huarenscience.com The inherent instability of phosphoramidites, which are sensitive to both moisture and oxidation, further complicates their synthesis, storage, and handling. twistbioscience.comresearchgate.net

Improved Synthetic Routes and Yield Optimization

Yield optimization in oligonucleotide synthesis is critically dependent on the coupling efficiency at each step. trilinkbiotech.com A seemingly small drop in average coupling efficiency from 99% to 98% can have a dramatic impact on the theoretical yield of the final product. For a 30-mer oligonucleotide, this one-percent drop reduces the maximum yield from 75% to just 55%. trilinkbiotech.com

Table 2: Impact of Coupling Efficiency on Theoretical Oligonucleotide Yield

Oligonucleotide Length (mer)Average Coupling EfficiencyTheoretical Maximum Yield
3099%75%
3098%55%
7099%50%
7098%25%

Data derived from the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings) trilinkbiotech.com

Strategies to improve yields often focus on optimizing the protection of the various functional groups on the nucleoside. The use of different protecting groups for the nucleobase can facilitate faster and cleaner deprotection at the end of the synthesis, leading to higher yields of the final RNA product. umich.edu For example, the development of "ultramild" protecting groups allows for deprotection under gentler conditions, which is particularly important for sensitive modified oligonucleotides. atdbio.com

Phase-Transfer Catalysis in Nucleobase Modification

Phase-transfer catalysis (PTC) has emerged as a powerful and efficient technique for the modification of nucleobases within fully protected nucleoside phosphoramidites. This approach offers a straightforward, one-step procedure for introducing modifications to the N-nucleophilic groups of the bases, starting from commercially available phosphoramidites. nih.govacs.org

The method typically involves the deprotonation of amide groups on the nucleobase using a strong base (like aqueous sodium hydroxide) in a two-phase system (e.g., NaOHaq/CH₂Cl₂). A phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), facilitates the transfer of the hydroxide (B78521) ion into the organic phase, enabling the deprotonation of the nucleoside. The resulting anion then reacts with an electrophile, such as an alkyl halide, to introduce the desired modification. nih.govacs.orgresearchgate.net

This technique has been successfully applied to modify the exocyclic amino group of adenosine phosphoramidites. For instance, researchers have demonstrated the efficient and selective methylation of a fully protected 2′-O-methyladenosine phosphoramidite at the N6 position under phase-transfer conditions. acs.org The use of different N6-protecting groups on the adenosine can influence the reaction's outcome; N6-acetyl- and N6-phenoxyacetyl-protected compounds were found to be alkylated exclusively at the N6 position, whereas N6-benzoyl protection led to a mixture of N6 and N1 alkylation products. nih.govacs.org

This PTC-based methodology provides rapid access to a variety of nucleobase-modified phosphoramidites, achieving yields in the range of 40-89% for various modifications across all canonical bases. acs.org This advancement is significant as it simplifies the synthesis of building blocks for modified oligonucleotides, which are crucial tools for studying biological processes like post-transcriptional regulation. nih.govresearchgate.net

Characterization of Dmt 2 O Methyladenosine Phosphoramidite and Its Oligonucleotide Derivatives

Spectroscopic Analysis of Phosphoramidite (B1245037) Monomers

Spectroscopic techniques are fundamental for confirming the chemical structure and identity of the phosphoramidite monomer. Methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's atomic arrangement and chromophoric groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of phosphoramidites. Both ¹H-NMR and ³¹P-NMR are used to confirm the identity and assess the purity of DMT-2'-O-Methyladenosine phosphoramidite.

¹H-NMR Spectroscopy provides detailed information on the structure of the molecule. magritek.com The spectra can be complex due to the numerous protons in the dimethoxytrityl (DMT), ribose, adenine (B156593) base, and phosphoramidite moieties. magritek.com However, specific regions are highly diagnostic. For instance, the signal from the anomeric proton of the sugar moiety, typically found between 5.0 and 6.4 ppm, exhibits a splitting pattern and chemical shift that is unique to the specific phosphoramidite. magritek.com Signals corresponding to the DMT group, the 2'-O-methyl group, and the protecting groups on the adenine base are also verified for their expected chemical shifts and integrations. magritek.comoup.com

³¹P-NMR Spectroscopy is particularly well-suited for analyzing phosphoramidites due to the 100% natural abundance of the phosphorus-31 isotope and the wide range of chemical shifts. magritek.com The phosphorus (III) center in the phosphoramidite moiety is chiral, leading to the presence of two diastereomers. magritek.comwikipedia.org In a proton-decoupled ³¹P-NMR spectrum, these diastereomers typically appear as two distinct singlets in the region of 140 to 155 ppm. magritek.com For 2'-O-methylated phosphoramidites, these peaks are often observed around 149 ppm. wikipedia.orgrsc.org

This technique is also highly effective for quantifying purity, specifically by detecting phosphorus-containing impurities. usp.org Oxidized P(V) species, such as H-phosphonates or phosphate (B84403) triesters, appear at different chemical shifts (e.g., H-phosphonates at 8-10 ppm and phosphites at 138-140 ppm), allowing for their detection and quantification. wikipedia.orgusp.org High-purity phosphoramidite should show minimal signals for these P(V) impurities. usp.orgsigmaaldrich.com

Table 1: Representative NMR Data for this compound This table presents typical chemical shift ranges based on published data for similar phosphoramidite structures. Actual values can vary based on solvent and experimental conditions.

NucleusFeatureTypical Chemical Shift (ppm)Notes
³¹P P(III) Diastereomers147 - 150 wikipedia.orgrsc.orgrsc.orgTwo distinct singlets are typically observed.
P(V) Impurities< 15 wikipedia.orgSignals for oxidized species like H-phosphonate.
¹H Anomeric Proton (H-1')5.0 - 6.4 magritek.comDiagnostic region for compound identification.
DMT Protons6.8 - 7.4 rsc.orgAromatic protons from the dimethoxytrityl group.
DMT Methoxy (B1213986) Protons~3.7 rsc.orgTwo singlets from the methoxy groups on the DMT.
2'-O-Methyl Protons~3.3 - 3.6 rsc.orgA singlet corresponding to the 2'-O-methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method used to confirm the presence of chromophoric groups within the phosphoramidite structure. thermofisher.com The this compound molecule contains two primary chromophores: the dimethoxytrityl (DMT) group and the N-benzoyl-adenine base. The DMT group has a characteristic absorbance maximum, while the protected nucleobase absorbs at a longer wavelength. This technique is often used in conjunction with HPLC (as a UV detector) to quantify purity and identify impurities that contain these chromophores. thermofisher.com For identity confirmation, the UV spectrum of the sample is compared to that of a reference standard, and it must conform to the expected absorbance profile. sigmaaldrich.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of this compound by providing an accurate measurement of its molecular weight. nih.gov Given the compound's chemical formula, C₄₈H₅₄N₇O₈P, the expected monoisotopic mass is 887.96 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, are employed to confirm the elemental composition with high accuracy. thermofisher.comthermofisher.com Because phosphoramidites can be acid-labile, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. rsc.orgnih.gov During analysis, the molecule is typically observed as a protonated species ([M+H]⁺) or as an adduct with sodium ([M+Na]⁺). nih.govlcms.cz

Furthermore, LC-MS is a powerful combination for impurity profiling. thermofisher.comlcms.cz This method allows for the separation of the main compound from trace-level impurities, with subsequent mass analysis providing the molecular weights of these impurities. thermofisher.com This information is critical for identifying process-related impurities or degradation products, ensuring the high quality required for oligonucleotide synthesis. thermofisher.comthermofisher.com

Table 2: Molecular Identification of this compound

ParameterValueReference
Chemical Formula C₄₈H₅₄N₇O₈P sigmaaldrich.com
Molecular Weight 887.96 g/mol sigmaaldrich.com
Expected [M+H]⁺ (Monoisotopic) 888.3817 m/zCalculated
Expected [M+Na]⁺ (Monoisotopic) 910.3636 m/zCalculated

Chromatographic Purity Determination

Chromatographic methods are the gold standard for assessing the purity of phosphoramidite monomers and their resulting oligonucleotide products. These techniques separate the target molecule from closely related impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method for determining the purity of this compound. usp.org In a typical RP-HPLC analysis, the phosphoramidite is separated on a C18 column using a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA). usp.orgymc.eu

A characteristic feature of phosphoramidite analysis by HPLC is the separation of the two diastereomers, which appear as a pair of closely eluting peaks. usp.orgchromatographytoday.com Purity is generally reported as the sum of the areas of these two diastereomer peaks relative to the total peak area in the chromatogram. usp.org Modern ultra-high-performance liquid chromatography (UHPLC) systems offer enhanced resolution and sensitivity, enabling the detection and quantification of impurities at levels of 0.1% or lower. thermofisher.comthermofisher.com

Table 3: Typical RP-HPLC Conditions for Phosphoramidite Analysis

ParameterConditionReference
Column C18, e.g., 250 x 4.6 mm, 5 µm usp.org
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA) in water usp.org
Mobile Phase B Acetonitrile usp.org
Detection UV (e.g., 254 or 260 nm) nih.gov
Sample Preparation ~1.0 mg/mL in Acetonitrile usp.org

Capillary Gel Electrophoresis

While HPLC is used for the phosphoramidite monomer, Capillary Gel Electrophoresis (CGE) is a high-resolution technique employed for the quality control of the final oligonucleotide derivatives synthesized using this compound. windows.netnih.gov CGE offers the resolving power of traditional polyacrylamide gel electrophoresis (PAGE) but in an automated, high-throughput capillary format that provides accurate quantitative data. windows.net

In CGE, oligonucleotides are separated based on their size (i.e., length) as they migrate through a sieving matrix under the influence of a high voltage electrical field. windows.net This allows for the excellent separation of the full-length oligonucleotide product from shorter failure sequences (e.g., n-1, n-2mer), which are common impurities in solid-phase synthesis. springernature.com The technique can often achieve single-base resolution, making it a powerful tool for assessing the purity and integrity of modified RNA strands. nih.govspringernature.com

Integration of Dmt 2 O Methyladenosine Phosphoramidite into Oligonucleotide Synthesis

Automated Solid-Phase Oligonucleotide Synthesis Methodology

Automated solid-phase synthesis enables the precise, sequential addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled-pore glass (CPG). wikipedia.orgnih.gov The process for incorporating DMT-2'-O-Methyladenosine phosphoramidite (B1245037) involves a cycle of four main steps: deblocking, coupling, capping, and oxidation. wikipedia.orgresearchgate.net

The coupling step involves the reaction of the phosphoramidite monomer with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. This reaction is catalyzed by a weak acid activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). researchgate.net The 2'-O-methyl modification generally leads to high coupling efficiencies, often exceeding those of standard 2'-hydroxyl RNA phosphoramidites due to reduced steric hindrance. genelink.com

The reaction kinetics are influenced by the choice of activator and the concentration of the phosphoramidite. Coupling times for 2'-O-methyl phosphoramidites are typically in the range of 2.5 to 15 minutes. researchgate.netgoogle.com For example, a 2.5-minute coupling step has been used for 2'-O-methylated nucleotides in siRNA synthesis, while longer times of up to 15 minutes may be employed for larger-scale syntheses to ensure high yields. researchgate.netgoogle.com The efficiency of this step is critical, as it directly impacts the yield of the full-length oligonucleotide product.

Table 1: Representative Coupling Conditions for 2'-O-Methyladenosine Phosphoramidite

ParameterConditionSource(s)
Activator 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (DCI) researchgate.net
Typical Coupling Time 2.5 - 15 minutes researchgate.netgoogle.comglenresearch.com
Efficiency High, often >98% genelink.com
Solvent Anhydrous Acetonitrile (B52724) umich.edu

Following the coupling reaction, the newly formed internucleotide linkage exists in an unstable phosphite (B83602) triester form. The oxidation step converts this to a stable pentavalent phosphotriester. wikipedia.orgresearchgate.net This is most commonly achieved using a solution of iodine in a tetrahydrofuran/water/pyridine mixture. youtube.com For certain sensitive modifications, non-aqueous oxidizers can be utilized to prevent side reactions. glenresearch.com

The capping step is performed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. wikipedia.org This is crucial for preventing the formation of undesired deletion-mutant sequences (n-1, n-2, etc.). Capping is typically accomplished by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. youtube.com This renders the unreacted chains inert in subsequent synthesis cycles. researchgate.net

Deprotection and Cleavage Procedures

Once the oligonucleotide chain assembly is complete, a series of deprotection steps are required to remove the various protecting groups used during synthesis, followed by cleavage of the final product from the solid support. google.comglenresearch.com For 2'-O-methylated oligonucleotides, this process is generally less complex than for standard RNA, as there is no 2'-hydroxyl protecting group to remove. glenresearch.com

The removal of the protecting groups from the nucleobase, phosphate (B84403) backbone, and 5'-terminus is a multi-stage process.

Base and Phosphate Deprotection: The benzoyl (Bz) group protecting the exocyclic amine of adenosine (B11128) and the 2-cyanoethyl groups on the phosphate backbone are typically removed simultaneously. glenresearch.combiosynth.com This is achieved by incubation in a basic solution, such as aqueous methylamine (B109427) (AMA) or a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol, often at an elevated temperature (e.g., 65°C) for a period ranging from minutes to several hours. google.comoup.comvapourtec.com The use of phenoxyacetyl (Pac) or acetyl (Ac) protecting groups allows for even faster deprotection times. oup.com

DMT Group Removal: The acid-labile 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the terminal nucleotide. wikipedia.org It is removed after each coupling cycle with a solution of an acid like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. wikipedia.org In "DMT-on" purification protocols, the final DMT group is left on, as its hydrophobicity greatly aids in the separation of the full-length product from truncated failure sequences during reverse-phase HPLC purification. labcluster.com The DMT group is then removed post-purification using an aqueous acid treatment. wikipedia.org

Table 2: Common Deprotection Reagents and Conditions

Protecting GroupReagent(s)Typical ConditionsSource(s)
Benzoyl (Base) Aqueous Methylamine (AMA); NH₄OH/Ethanol10-15 min at 65°C (AMA); 4 hours at 65°C (NH₄OH/EtOH) google.comoup.com
Cyanoethyl (Phosphate) Aqueous Methylamine (AMA); 1,8-Diazabicycloundec-7-ene (DBU)Concurrently with base deprotection; 15 min at RT (DBU) glenresearch.comnih.gov
DMT (5'-Hydroxyl) Trichloroacetic Acid (TCA); Dichloroacetic Acid (DCA)2-3% solution in an inert solvent (e.g., Dichloromethane) wikipedia.org

The cleavage of the synthesized oligonucleotide from the solid support is generally performed concurrently with the base and phosphate deprotection steps. researchgate.net The same basic reagents, such as aqueous methylamine or ammonium hydroxide, that remove the protecting groups also hydrolyze the ester linkage connecting the 3'-end of the oligonucleotide to the support. google.comvapourtec.com The duration and temperature of this step are optimized to ensure complete cleavage without causing degradation of the oligonucleotide product. vapourtec.com The use of specific linkers, such as photolabile linkers, can allow for cleavage under alternative, milder conditions if required for sensitive applications. acs.org

Post-Synthetic Purification of 2'-O-Methylated Oligonucleotides

After cleavage and deprotection, the crude oligonucleotide solution contains the full-length product as well as truncated sequences and other small molecule impurities from the synthesis and deprotection steps. For many applications, particularly therapeutic and diagnostic uses, high purity is essential, necessitating a final purification step. idtdna.com The most common methods for purifying 2'-O-methylated oligonucleotides are high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE). horizondiscovery.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for oligonucleotide purification. idtdna.com

Reverse-Phase (RP-HPLC): This method separates molecules based on hydrophobicity. It is particularly effective for "DMT-on" purification, where the lipophilic DMT group on the full-length product causes it to be retained more strongly on the column than the "DMT-off" failure sequences. labcluster.com

Anion-Exchange (AEX-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphodiester backbone. Since the charge is proportional to the length of the oligonucleotide, AEX-HPLC provides excellent resolution for separating the full-length product from shorter, truncated sequences. labcluster.comyoutube.com

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE separates oligonucleotides based on their size and charge, offering very high resolution. labcluster.com It is capable of separating oligonucleotides that differ by only a single nucleotide in length, resulting in purity levels that can exceed 95%. labcluster.comnih.gov

The choice of purification method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis. idtdna.com For many demanding applications, HPLC is the preferred method due to its speed and automation. nih.gov

Table 3: Comparison of Post-Synthetic Purification Methods

MethodPrinciple of SeparationPrimary Application/AdvantageTypical PuritySource(s)
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity"DMT-on" purification; separation from failure sequences>90% labcluster.com
Anion-Exchange HPLC (AEX-HPLC) Charge (Phosphate backbone length)High-resolution separation of full-length from truncated sequences>95% labcluster.comyoutube.com
Polyacrylamide Gel Electrophoresis (PAGE) Size and ChargeHighest resolution for demanding applications; single-base separation95-99% labcluster.com

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique that separates oligonucleotides based on their size. nih.gov The use of a denaturing agent, typically 7-8 M urea, disrupts hydrogen bonds, ensuring that the oligonucleotides are separated in their linear form, which prevents migration issues due to secondary structures. thermofisher.comprotocols.io This method is particularly effective for resolving single-stranded nucleic acids and can differentiate between oligonucleotides that differ in length by just a single nucleotide. nih.gov

For the analysis and purification of oligonucleotides containing 2'-O-Methyladenosine, a high-percentage polyacrylamide gel is typically used to achieve maximum resolution. umich.edu The concentration of acrylamide (B121943) in the gel is chosen based on the size of the oligonucleotide to be purified. thermofisher.com Following electrophoresis, the oligonucleotide bands are visualized, commonly by UV shadowing or staining with dyes like methylene (B1212753) blue, and the band corresponding to the full-length product is excised from the gel. qiagen.com The oligonucleotide is then eluted from the gel slice, desalted, and quantified. While PAGE provides high purity, the recovery yields can be lower compared to other methods due to the multi-step extraction process. idtdna.com It is also important to note that while PAGE is excellent for size-based separation, it may not resolve oligonucleotides of the same length that have different modifications, such as the presence or absence of the 2'-O-methyl group on a specific residue.

Below is a table summarizing typical conditions for denaturing PAGE of modified oligonucleotides:

ParameterConditionPurpose/Notes
Gel Concentration12-20% Acrylamide/Bis-acrylamide (19:1)Higher percentages provide better resolution for shorter oligonucleotides (e.g., 15-60 bases). nih.gov
Denaturant7 M UreaDisrupts secondary structures to ensure separation by size. rsc.org
Buffer System1x TBE (Tris-borate-EDTA)Maintains a stable pH during electrophoresis. rsc.org
Sample PreparationDissolve in Formamide Loading Buffer (9:1 Formamide:1x TBE) and heat at 95°C for 2-10 minDenatures the oligonucleotide before loading onto the gel. umich.eduneb.com
Running ConditionsConstant power (e.g., 20-40 W for a 16x18 cm gel) or constant voltage (e.g., 200 V for a minigel)Maintains a gel temperature of approximately 50°C to aid denaturation. qiagen.comumich.edu
VisualizationUV shadowing or staining (e.g., 0.02% Methylene Blue)Allows for the identification of the full-length product band for excision. qiagen.com
ElutionCrush and soak gel slice in elution buffer (e.g., 0.5 M Ammonium Acetate (B1210297), 1 mM EDTA)Recovers the purified oligonucleotide from the gel matrix.

Influence of 2 O Methyladenosine Modification on Nucleic Acid Structure and Biophysical Properties

The incorporation of 2'-O-methyladenosine into oligonucleotides significantly alters their biophysical characteristics, particularly their ability to form stable duplexes with complementary strands.

Duplex Stability and Hybridization Affinity

The 2'-O-methyl group enhances the stability of nucleic acid duplexes. This increased stability is a critical feature for various applications, including antisense therapeutics and diagnostics, where tight binding to a target RNA is desired. oup.com

The introduction of a 2'-O-methyl modification into an RNA strand makes the formation of a duplex more thermodynamically favorable. Each 2'-O-methylation (Nm) modification stabilizes an RNA duplex by approximately 0.2 kcal/mol. wikipedia.orgnih.gov This stabilization is primarily an entropic effect, resulting from the pre-organization of the single-stranded oligonucleotide into a conformation that is more amenable to duplex formation. nih.govoup.com By biasing the sugar pucker towards the C3'-endo conformation, which is the predominant conformation in A-form helices like RNA/RNA duplexes, the entropic penalty of ordering the single strand upon hybridization is reduced. nih.govoup.com

The table below presents thermodynamic data for the formation of duplexes containing modified nucleosides. While direct data for 2'-O-Methyladenosine was not available in a comprehensive table, the general trend for 2'-O-alkyl modifications shows that increased duplex stability is often driven by a more favorable (less unfavorable) entropy change (ΔS°).

ModificationDuplex TypeΔG°37 (kcal/mol) per modificationPrimary Thermodynamic Contribution
2'-O-MethylRNA/RNA~ -0.2Reduced entropic penalty nih.govnih.govoup.com
2'-O-PropylDNA/RNAData not availableEntropic effect nih.gov
2'-O-MethoxyethylDNA/RNAData not availableEntropic effect nih.gov

This table compiles findings on the thermodynamic contributions of 2'-O-alkyl modifications to duplex stability.

A direct consequence of the increased thermodynamic stability is an elevation in the melting temperature (Tm) of the duplex, which is the temperature at which half of the duplex molecules dissociate into single strands. trilinkbiotech.comyoutube.com The presence of 2'-O-methyl nucleosides in RNA or DNA strands enhances the thermostability of their duplexes with complementary RNA. trilinkbiotech.comgenelink.com

The general order of duplex stability is: DNA:DNA < DNA:RNA < RNA:RNA < RNA:2'OMe RNA. trilinkbiotech.com The introduction of 2'-O-methyl modifications into an RNA strand significantly increases the Tm of its duplex with a complementary RNA strand. Similarly, incorporating 2'-O-methylated nucleotides into a DNA strand enhances the stability of the resulting DNA/RNA hybrid duplex. genelink.combiorxiv.org For instance, studies on 2'-O-methoxyethyl (MOE), a related 2'-alkoxy modification, showed an increase in Tm of +4.1°C per modification in DNA/RNA hybrids. nih.gov While specific values for 2'-O-methyl vary depending on the sequence context, the stabilizing effect is a consistent and well-documented phenomenon. nih.govoup.com

Duplex TypeModificationEffect on Tm
RNA/RNA2'-O-MethylSignificant Increase trilinkbiotech.com
DNA/RNA2'-O-MethylIncrease genelink.combiorxiv.org
DNA/RNA2'-O-Methoxyethyl+4.1°C per modification nih.gov

This table summarizes the impact of 2'-O-alkyl modifications on the melting temperature (Tm) of nucleic acid duplexes.

Conformational Preferences of Ribose Sugar

The 2'-O-methyl group exerts a strong influence on the conformational geometry of the ribose sugar ring, a phenomenon known as sugar pucker.

The furanose ring of a nucleotide is not planar and can adopt several conformations, with the C2'-endo and C3'-endo puckers being the most common in nucleic acids. glenresearch.comrutgers.edu The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo conformation is prevalent in A-form RNA helices. glenresearch.comrutgers.edu The introduction of a 2'-O-methyl group creates a steric bias that strongly favors the C3'-endo conformation. nih.govnih.govoup.complos.org This pre-organizes the nucleotide into the geometry required for an A-form helix, which is the structure adopted by RNA/RNA and DNA/RNA duplexes. trilinkbiotech.comresearchgate.net

In unmodified ribonucleosides, the ribose exists in a dynamic equilibrium between the C3'-endo and C2'-endo states. nih.gov The 2'-O-methylation shifts this equilibrium significantly towards the C3'-endo pucker. nih.govoup.comresearchgate.net In pyrimidine (B1678525) nucleosides, this bias in the sugar pucker equilibrium in favor of C3'-endo is estimated to be between 0.1 and 0.6 kcal/mol. nih.gov This conformational locking into the C3'-endo state is a key reason for the increased thermodynamic stability of duplexes containing 2'-O-methylated nucleotides. oup.com

Nuclease Resistance Mechanisms

A major advantage of using 2'-O-methylated oligonucleotides in biological systems is their enhanced resistance to degradation by nucleases. genelink.comgenelink.com Nucleases are enzymes that cleave the phosphodiester backbone of nucleic acids, and many are specific for either DNA or RNA. oup.com The 2'-hydroxyl group of RNA is often a key recognition element for ribonucleases and is directly involved in the chemical mechanism of RNA cleavage.

The mechanism of nuclease resistance conferred by the 2'-O-methyl group is primarily based on steric hindrance. oup.comsynoligo.com By replacing the reactive 2'-hydroxyl group with a bulkier, unreactive methyl ether, the oligonucleotide becomes a poor substrate for many nucleases. wikipedia.orgoup.com Oligonucleotides composed entirely of 2'-O-methylated RNA are completely resistant to degradation by many RNA- and DNA-specific nucleases. oup.com While some nucleases with broader specificity can still cleave these modified oligonucleotides, the rate of degradation is significantly reduced. oup.com This increased stability and longer half-life are crucial for therapeutic applications such as antisense oligonucleotides and siRNAs. oup.comsynoligo.com

Resistance to Various RNase and DNase Activities

A primary advantage of incorporating 2'-O-methyladenosine into oligonucleotides is the significant increase in their resistance to degradation by a wide range of nucleases. creative-biolabs.com The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nuclease enzymes, which would otherwise cleave the phosphodiester backbone. synoligo.com This modification provides protection against single-stranded endonucleases. idtdna.com However, it is less effective against exonucleases, making it beneficial to also modify the ends of the oligonucleotides to prevent degradation from the termini. idtdna.com DNA oligonucleotides containing 2'-O-methyl modifications are reported to be approximately 5 to 10 times less susceptible to DNases compared to their unmodified counterparts. idtdna.com

The enhanced stability is a key feature for in vivo applications of antisense oligonucleotides and siRNAs, where rapid degradation by endogenous nucleases is a major hurdle. idtdna.com The 2'-O-methyl modification is a naturally occurring post-transcriptional modification found in stable RNA species like tRNA and snRNA, highlighting its evolutionary role in protecting RNA from hydrolysis. idtdna.comwikipedia.org

Strategies for Enhanced Nuclease Resistance (e.g., Phosphorothioate (B77711) Linkages)

To further bolster the nuclease resistance of oligonucleotides containing 2'-O-methyladenosine, the modification is frequently combined with phosphorothioate (PS) linkages. creative-biolabs.com In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. idtdna.com This substitution renders the internucleotide bond more resistant to nuclease activity. idtdna.comgenelink.com The combination of 2'-O-methyl modifications and phosphorothioate linkages provides a synergistic effect, offering robust protection against both endonucleases and exonucleases. creative-biolabs.com

While highly effective, the introduction of phosphorothioate linkages creates a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp). sigmaaldrich.com This can sometimes lead to non-specific protein binding and potential toxicity at high concentrations. idtdna.com An alternative, achiral modification is the phosphorodithioate (B1214789) (PS2) linkage, where both non-bridging oxygen atoms are replaced by sulfur. genelink.com PS2 linkages offer even greater nuclease resistance than phosphorothioates and avoid the issue of stereoisomers. genelink.com

Modification StrategyEffect on Nuclease ResistanceKey Features
2'-O-Methyl Modification Increased resistance to endonucleases. idtdna.comSteric hindrance at the 2' position. synoligo.com
Phosphorothioate (PS) Linkages Increased resistance to exonucleases and endonucleases. idtdna.comCreates a chiral center at the phosphorus atom. sigmaaldrich.com
2'-O-Methyl + Phosphorothioate Synergistically enhanced resistance to a broad range of nucleases. creative-biolabs.comA common strategy in therapeutic oligonucleotide design. nih.gov
Phosphorodithioate (PS2) Linkages Superior nuclease resistance compared to PS linkages. genelink.comAchiral, avoiding diastereomer formation. genelink.com

Effects on Secondary and Tertiary RNA Structure

This structural stabilization can have significant biological consequences. For instance, in the context of N6-methyladenosine (m6A), a different type of adenosine (B11128) modification, changes in methylation status can alter RNA secondary structures, such as destabilizing hairpins, to expose or conceal protein binding sites. oup.com While the direct effect of 2'-O-methylation on such "RNA switches" is an area of ongoing research, its influence on local RNA conformation is a critical factor in its mechanism of action in various applications. The stabilization of RNA structure by 2'-O-methylation is enthalpically favorable, with each modification contributing approximately 0.2 kcal/mol to the stability. wikipedia.org

Influence on Hydrogen Bonding and Electronic Properties

The 2'-O-methyl group alters the hydrogen bonding capabilities of the ribose sugar. The 2'-hydroxyl group of an unmodified ribose can act as both a hydrogen bond donor and acceptor. pressbooks.pub By replacing the hydroxyl hydrogen with a methyl group, the 2'-O-methyl modification eliminates the ability of this position to act as a hydrogen bond donor. pressbooks.pub The oxygen atom, however, can still participate as a hydrogen bond acceptor. This alteration in hydrogen bonding potential influences the interactions of the oligonucleotide with water molecules and proteins.

PropertyUnmodified Adenosine Ribose2'-O-Methyladenosine Ribose
2'-Hydroxyl Group PresentAbsent (replaced by 2'-O-methyl group)
Hydrogen Bond Donor Yes (from 2'-OH) pressbooks.pubNo pressbooks.pub
Hydrogen Bond Acceptor Yes (at 2'-O) pressbooks.pubYes (at 2'-O)
Sugar Pucker Preference C2'-endo or C3'-endoFavors C3'-endo researchgate.net

Applications of 2 O Methyladenosine Modified Oligonucleotides in Academic Research

Probes for RNA Structure and Function Elucidation

The unique properties of 2'-O-methyladenosine-modified oligonucleotides make them powerful probes for investigating the intricate world of RNA biology.

The 2'-O-methyl modification biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices. nih.govnih.gov This pre-organization of the sugar moiety can stabilize RNA duplexes. nih.gov This property has been harnessed to study the conformational dynamics of RNA, including transient, low-populated "excited states" that are often critical for biological function. By strategically incorporating 2'-O-methyladenosine into an RNA sequence, researchers can stabilize these alternative conformations, increasing their abundance and lifetime, and making them more amenable to characterization by techniques such as NMR spectroscopy. nih.govresearchgate.net

For instance, studies on the HIV-1 transactivation response (TAR) element have shown that introducing 2'-O-methyl modifications can preferentially stabilize alternative secondary structures where the modified nucleotides are paired. This has been shown to increase both the population and the duration of a transient excited state by as much as tenfold. researchgate.net This approach provides rare insights into the structure of the transition state during conformational exchange. nih.gov

Table 1: Impact of 2'-O-Methylation on RNA Conformational States

RNA SystemEffect of 2'-O-MethylationMethod of Analysis
HIV-1 TAR elementIncreased population and lifetime of a short-lived excited stateNMR Spectroscopy
Generic RNA duplexesStabilization of C3'-endo sugar pucker, leading to increased duplex stabilityThermodynamic analysis

Mapping RNA-Protein Interactions

Understanding the interactions between RNA and proteins is fundamental to deciphering many cellular processes. 2'-O-methyladenosine-modified oligonucleotides can be employed to map these interactions. The methyl group in the 2' position can create steric hindrance, potentially disrupting the binding of a protein that recognizes the 2'-hydroxyl group. By systematically substituting adenosines with their 2'-O-methylated counterparts and assessing the impact on protein binding, researchers can identify critical contact points.

Furthermore, the N6-methyladenosine (m6A) modification, which can be studied in conjunction with 2'-O-methylation, has been shown to influence RNA-protein interactions by altering RNA structure. oup.comnih.gov The m6A modification can increase the accessibility of the surrounding RNA sequence, facilitating the binding of specific RNA-binding proteins (RBPs) like HNRNPG. oup.com While distinct from 2'-O-methylation, the interplay of these modifications in modulating RBP binding is an active area of research. The study of how different RBPs interact with m6A modifications has revealed that some proteins directly recognize the methylated base, while others bind as a result of m6A-induced structural changes in the RNA. oup.comnih.gov

Table 2: Examples of RNA-Binding Proteins Influenced by Adenosine (B11128) Methylation

RNA-Binding ProteinType of MethylationEffect on Binding
HNRNPGN6-methyladenosine (m6A)Increased binding due to enhanced RNA accessibility
YTH-domain proteinsN6-methyladenosine (m6A)Direct recognition and binding to m6A

Structural Studies of Duplexes (e.g., Hairpin Loops, Parallel Strands)

The incorporation of 2'-O-methyladenosine enhances the thermal stability of RNA duplexes. nih.gov Each 2'-O-methyl modification can stabilize an RNA duplex by approximately 0.2 kcal/mol. nih.gov This increased stability is attributed to the C3'-endo sugar pucker preference, which pre-organizes the backbone for duplex formation. nih.govnih.gov This property is particularly useful in structural studies of various RNA motifs, including hairpin loops and parallel-stranded duplexes.

Molecular dynamics simulations have shown that DNA:RNA hybrid duplexes containing 2'-O-methyl modifications on the DNA strand exhibit a greater degree of A-form character compared to unmodified hybrids. nih.gov The 2'-O-methyl group stabilizes the C3'-endo conformation, a key feature of A-form helices. nih.gov This stabilizing effect allows for more precise structural determination of these complexes using techniques like X-ray crystallography and NMR.

Tools for Studying Gene Expression and Regulation

The enhanced stability and binding affinity of 2'-O-methyladenosine-modified oligonucleotides have made them essential tools for investigating gene expression and its regulation.

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid molecules designed to bind to a specific mRNA sequence and modulate its function. mdpi.com The incorporation of 2'-O-methyl modifications enhances the stability of these ASOs against nuclease degradation and increases their binding affinity for the target RNA. genelink.comcosmobio.co.jp This leads to more potent and durable antisense effects.

A significant application of 2'-O-methylated ASOs is in the modulation of pre-mRNA splicing. nih.govnih.gov By targeting splicing cis-elements, such as intronic or exonic splicing enhancers or silencers, these ASOs can correct splicing defects or alter splicing patterns to study gene function. nih.gov For example, ASOs with 2'-O-methyl modifications have been designed to target an intronic splicing silencer in the SMN2 gene, leading to the inclusion of exon 7 and the production of functional SMN protein, which is deficient in Spinal Muscular Atrophy (SMA). mdpi.comnih.gov

Table 3: Research Findings on 2'-O-Methylated Antisense Oligonucleotides for Splicing Modulation

Target GeneSplicing Element TargetedOutcome of ASO TreatmentDisease Model
SMN2Intronic Splicing Silencer N1 (ISS-N1)Increased inclusion of exon 7Spinal Muscular Atrophy (SMA)

siRNA Oligonucleotides for Gene Targeting and Inhibition Studies

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate sequence-specific gene silencing through the RNA interference (RNAi) pathway. biosyn.com Chemical modifications, including 2'-O-methylation, are crucial for the therapeutic applicability of siRNAs, as they improve stability, reduce off-target effects, and can modulate interactions with the RNAi machinery. cosmobio.co.jpbiosyn.comnih.gov

Development of Stable Ribozymes

Ribozymes, or catalytic RNAs, have significant therapeutic potential due to their ability to specifically cleave target RNA molecules. However, their practical application is often hindered by their instability and low catalytic efficiency in a cellular environment. The incorporation of 2'-O-methyladenosine into ribozyme structures has emerged as a key strategy to overcome these limitations.

Research has demonstrated that the 2'-O-methylation of the flanking sequences of a hammerhead ribozyme can significantly enhance its stability against nuclease degradation. This increased resistance to enzymatic cleavage is crucial for maintaining the ribozyme's structural integrity and prolonging its functional lifespan within a cell.

Beyond enhancing stability, 2'-O-methylation has also been shown to improve the catalytic activity of ribozymes. In one study, the modification of flanking sequences with 2'-O-methyl groups, in combination with a facilitator oligodeoxynucleotide, resulted in a 20-fold increase in the cleavage rate of the target RNA compared to the unmodified ribozyme. This enhancement of catalytic efficiency is a critical factor in the development of effective ribozyme-based therapeutics. The modification appears to contribute to a more favorable conformation of the ribozyme for substrate binding and catalysis. While modifications to the catalytic core can sometimes be detrimental, selective 2'-O-methylation in non-essential regions preserves or even enhances the ribozyme's function.

Ribozyme Modification StrategyObserved Effect on Catalytic ActivityReference
2'-O-methylation of flanking sequencesIncreased catalytic activity
Combination with a facilitator oligodeoxynucleotide20-fold increase in cleavage rate
2'-O-Me modifications in hammerhead ribozymesImproved stability

Advanced Molecular Probes

Incorporation of Biophysical Probes and Constraints into RNA

The study of RNA structure and dynamics often requires the site-specific incorporation of biophysical probes, such as fluorescent dyes or spin labels. DMT-2'-O-Methyladenosine phosphoramidite (B1245037) serves as a valuable tool in this context, providing a stable and synthetically accessible platform for the introduction of such probes into RNA oligonucleotides.

Fluorescently labeled oligonucleotides containing 2'-O-methyladenosine can be used to monitor RNA-protein interactions, conformational changes in RNA structure, and the kinetics of RNA-involved processes in real-time. For instance, a fluorescent probe incorporated near a 2'-O-methylated adenosine residue can report on changes in its local environment upon binding of a protein or another nucleic acid.

Understanding Post-Transcriptional Modifications and Epitranscriptomic Marks

The field of epitranscriptomics investigates the role of chemical modifications on RNA in regulating gene expression. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in various cellular processes. 2'-O-methylation is another prevalent modification that contributes to the complex landscape of the epitranscriptome.

The interplay between 2'-O-methylation and other modifications like m6A is an active area of research. For example, the first nucleotide of an mRNA transcript is often an adenosine that can be methylated at both the N6 position and the 2'-hydroxyl group of the ribose. The presence of 2'-O-methylation can influence the recognition of m6A by specific "reader" proteins, thereby modulating the downstream effects of this epitranscriptomic mark.

The synthesis of oligonucleotides containing both 2'-O-methyladenosine and N6-methyladenosine using the corresponding phosphoramidites allows researchers to create precise tools to dissect the functional consequences of these combined modifications. These synthetic RNAs can be used in in vitro and in vivo studies to investigate how this "epitranscriptomic crosstalk" affects mRNA stability, translation, and splicing. The dysregulation of 2'-O-methylation has been implicated in human diseases, highlighting its importance in maintaining cellular homeostasis.

RNA ModificationRole in Epitranscriptomics
N6-methyladenosine (m6A)Most abundant internal mRNA modification, regulates gene expression.
2'-O-methylation (Nm)Prevalent modification, contributes to the epitranscriptomic landscape, and its dysregulation is linked to disease.

Applications in NMR Structural Biology of Nucleic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. The incorporation of 2'-O-methyladenosine into RNA oligonucleotides has proven to be a valuable tool for NMR-based structural studies.

A key application of 2'-O-methyladenosine in NMR studies is the stabilization of alternative or transient RNA secondary structures. Research on the HIV-1 transactivation response (TAR) element has shown that 2'-O-methylation can preferentially stabilize low-populated and short-lived "excited states" of the RNA. By increasing the abundance and lifetime of these alternative conformations, 2'-O-methylation makes them more amenable to characterization by NMR spectroscopy. This provides rare insights into the dynamic landscape of RNA and its conformational transitions, which are often crucial for its biological function.

The table below summarizes the impact of 2'-O-methylation on the conformational dynamics of the HIV-1 TAR element as observed by NMR.

RNA ConstructAbundance of Excited State (ES1)Lifetime of Excited State (ES1)
Unmodified TAR~13%Short-lived
2'-O-Methylated TARIncreased by up to 10-foldIncreased by up to 10-fold

This ability to trap and characterize transient structures makes 2'-O-methyladenosine modified oligonucleotides invaluable for advancing our understanding of the structural basis of RNA function.

Computational and Theoretical Studies of 2 O Methyladenosine Modified Nucleic Acids

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the dynamics and conformational landscapes of 2'-O-methyladenosine modified nucleic acids at an atomic level. These methods provide a bridge between static structural data and the dynamic behavior of molecules in solution.

Accurate molecular dynamics (MD) simulations rely on well-defined force fields, which are sets of parameters describing the potential energy of a system. For non-standard residues like 2'-O-methyladenosine, specific parameters must be developed to ensure the simulations are physically realistic. The development of these parameters, often for widely used force fields like AMBER (Assisted Model Building with Energy Refinement), is a meticulous process. gromacs.orggromacs.org

The process typically involves:

Quantum Mechanical (QM) Calculations: Initial parameters are derived from high-level ab initio QM calculations on model compounds that represent the modified nucleotide. nih.gov These calculations provide data on bond lengths, angles, and dihedral torsions.

Parameter Refinement: The initial parameters are then refined by comparing MD simulations of small model systems (e.g., a modified dinucleotide) against experimental data, such as NMR-derived structural restraints or thermodynamic measurements of melting temperatures. acs.org

Validation: The finalized parameter set is validated by performing simulations on larger, more complex systems and checking for agreement with known experimental observables. nih.gov For instance, simulations using newly developed parameters for modified nucleosides have been shown to accurately reproduce experimental structures. nih.gov

The goal is to create a transferable set of parameters that can be used to model any sequence containing a 2'-O-methyladenosine modification with high fidelity. acs.org

Table 1: Key Force Fields Used in Nucleic Acid Simulations

Force Field FamilyDescriptionRelevant Features
AMBER A popular set of force fields for biomolecular simulations. gromacs.orgIncludes specific parameter sets (e.g., AMBER99, AMBER14) for proteins and nucleic acids. Requires development for modified residues. gromacs.org
CHARMM Widely used for a broad range of biological macromolecules. nih.govParameter development for modifications is well-documented and often based on QM calculations and experimental validation. nih.gov
GROMOS A united-atom force field known for its computational efficiency. gromacs.orgParameter sets like GROMOS-96 are available, but modifications often require custom parameterization. gromacs.org

Conformational Preference: The 2'-O-methyl group sterically hinders the C2'-endo sugar pucker conformation, thereby stabilizing the C3'-endo conformation that is characteristic of A-form RNA helices. nih.gov This conformational biasing can increase the abundance and lifetime of alternative RNA structural states. nih.gov

Structural Impact: In unpaired regions or at the ends of helices, the modification can alter the local structure and dynamics, potentially affecting how the RNA interacts with binding proteins or other nucleic acids. nih.gov

Simulations can also be employed to study modified structures under specific conditions, such as the low pH environments where nucleobases may become protonated. By calculating the free energy differences, these models can predict how protonation affects the stability and structure of 2'-O-methyladenosine-containing sequences.

Table 2: Predicted Effects of 2'-O-Methylation on RNA Structure

PropertyPredicted EffectComputational Method
Sugar Pucker Biases equilibrium towards C3'-endo conformation. nih.govnih.govMolecular Dynamics (MD) Simulations
Helix Stability Increases thermodynamic stability of duplexes. nih.govnih.govFree Energy Calculations, MD Simulations
Conformational Dynamics Can increase the lifetime of specific conformational states. nih.govMD Simulations, NMR Chemical Exchange Analysis

Quantum Mechanical (QM) Calculations

QM calculations provide a highly accurate description of electronic structure, which is essential for understanding the intrinsic properties of the 2'-O-methyladenosine modification. These methods are often used to parameterize force fields and to study phenomena that are beyond the scope of classical mechanics.

Density Functional Theory (DFT) is a computationally efficient QM method widely used to study modified nucleosides. It is particularly effective for calculating electronic properties and spectroscopic parameters.

Electronic Properties: DFT can be used to model the distribution of electrons within the 2'-O-methyladenosine molecule. This allows for the calculation of properties like molecular orbitals and electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions. researchgate.netnih.gov For example, DFT has been used to investigate the mechanism of methyl group transfer from S-adenosylmethionine, a biological methyl donor. nih.gov

Chemical Shifts: A significant application of DFT is the prediction of NMR chemical shifts. By calculating the magnetic shielding around each nucleus in a modeled structure, DFT can predict the chemical shifts that would be observed in an NMR experiment. Studies have shown that DFT calculations for 2'-O-methyladenosine are in good agreement with experimental NMR data, confirming the accuracy of the computed structures and their conformational equilibria (e.g., C2'-endo vs. C3'-endo). nih.gov

The accuracy of any QM calculation, including DFT, is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

The selection of a basis set involves a trade-off between computational cost and accuracy. Larger basis sets provide more accurate results but are computationally more demanding. For molecules like 2'-O-methyladenosine, common choices include Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). uiuc.edu

In a specific study, the 2'-O-methyladenosine molecule was modeled using the B3LYP functional with the MidiX basis set to calculate its properties in an aqueous environment. researchgate.net The choice of both the functional (e.g., B3LYP) and the basis set is critical and must be appropriate for the specific properties being investigated to ensure reliable and accurate predictions. researchgate.netyoutube.com

Prediction of Physicochemical Parameters

Computational methods are routinely used to predict the physicochemical properties of molecules like 2'-O-methyladenosine. These predicted parameters are valuable in drug discovery and development for assessing properties like bioavailability and membrane permeability. Various software packages and web servers use quantitative structure-property relationship (QSPR) models to provide these predictions based solely on the molecule's 2D or 3D structure. researchgate.net

Table 3: Predicted Physicochemical Properties of 2'-O-Methyladenosine

ParameterPredicted ValueComputational Method/Source
Molecular Weight 281.27 g/mol PubChem 2.2 nih.gov
XLogP3 -0.5XLogP3 3.0 nih.gov
Hydrogen Bond Donors 3Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptors 7Cactvs 3.4.8.18 nih.gov
Rotatable Bond Count 3Cactvs 3.4.8.18 nih.gov
Exact Mass 281.11240398 DaPubChem 2.2 nih.gov
Polar Surface Area 129 ŲCactvs 3.4.8.18 nih.gov

This data is computationally generated and sourced from the PubChem database. nih.govnih.gov

pKa Value Calculations for Modified Nucleobases

The acid-base properties of nucleobases are critical for the structure and function of RNA, dictating hydrogen-bonding patterns and the potential for acid-base catalysis. The pKa value, which indicates the propensity of a functional group to ionize, can be significantly altered by chemical modifications. nih.gov Computational chemistry offers powerful tools to predict these values for modified nucleobases where experimental data may be lacking. researchgate.net

Ab initio quantum mechanical calculations are a primary method for determining the pKa values of modified nucleobases. researchgate.netwayne.edu A common and effective approach involves using density functional theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set. nih.govacs.org This method is often combined with a hybrid implicit-explicit solvent model to accurately simulate the aqueous cellular environment. nih.govacs.org Such calculations can determine the free energy difference between the protonated and deprotonated states of a nucleobase, from which the pKa can be derived. acs.org

For instance, studies on various modified nucleosides have shown that methylation can alter pKa values, thereby influencing the electrostatic potential and hydrogen-bonding capabilities of the RNA molecule. researchgate.net While a specific calculated pKa value for 2'-O-Methyladenosine is not prominently reported in isolation, the established computational frameworks are applicable to determine its value. researchgate.netacs.org These theoretical pKa values for modified nucleobases are crucial for accurately predicting RNA secondary and tertiary structures and understanding how modifications like 2'-O-methylation impact the folding and recognition of RNA molecules. nih.govwayne.edu

Table 1: Computational Methods for pKa Calculation

Computational MethodBasis SetSolvent ModelKey Application
Density Functional Theory (DFT)6-31+G(d,p)Implicit-Explicit HybridCalculating pKa values of modified nucleobases. nih.govacs.org
Ab Initio Quantum Mechanics6-31+G(d,p)Continuum SolvationDetermining free energy of protonation/deprotonation. researchgate.net

Free Energy Calculations and Thermodynamic Stability

The thermodynamic stability of nucleic acid structures is fundamentally important for their biological roles. The incorporation of modified nucleosides, such as 2'-O-Methyladenosine, can have significant effects on the stability of RNA duplexes and other secondary structures. Free energy calculations are essential for quantifying these effects.

The 2'-O-methyl modification is known to enhance the thermodynamic stability of RNA duplexes. trilinkbiotech.com This stabilization arises because the methyl group on the ribose sugar biases the sugar pucker conformation towards C3'-endo. nih.govnih.gov The C3'-endo conformation is characteristic of A-form helices, which is the standard conformation for RNA duplexes. trilinkbiotech.comnih.gov By pre-organizing the sugar into this favorable conformation, the 2'-O-methyl group reduces the entropic penalty of duplex formation. Each 2'-O-methylation can increase the thermal stability of a duplex, with a calculated stabilization energy of approximately 0.2 kcal/mol per modification. nih.gov

Computational techniques like alchemical free energy calculations and thermodynamic integration (TI) are employed to determine the precise contribution of a modification to the binding energy or stability of a system. frontiersin.orgfrontiersin.org These methods involve creating a non-physical, or "alchemical," pathway to transform a standard nucleotide into a modified one within a simulation. frontiersin.org By calculating the work done along this pathway, the free energy difference (ΔG) between the two states can be determined. uiuc.edu This approach has been used to analyze the contribution of the methyl group in N6-methyladenosine to binding affinity, a methodology that is directly applicable to studying the thermodynamic impact of 2'-O-methylation. frontiersin.org

Table 2: Effect of Ribose Modifications on RNA Duplex Stability

ModificationEffect on Sugar PuckerImpact on Duplex StabilityChange in Free Energy (ΔΔG°37 per modification)
2'-O-MethylFavors C3'-endoStabilizing~ -0.2 kcal/mol nih.gov
2'-FluoroFavors C3'-endoStabilizingData not available in provided context
2'-Amino-Destabilizing trilinkbiotech.comData not available in provided context

Analysis of Conformational Dynamics via Molecular Dynamics (MD) Simulations

While thermodynamic data provide a static picture of stability, Molecular Dynamics (MD) simulations offer a dynamic view of how chemical modifications affect the conformational landscape of nucleic acids. albany.eduacs.org MD simulations are a powerful computational tool for studying the atomic-level motions and structural flexibility of biomolecules over time. albany.eduarxiv.org

For nucleic acids containing 2'-O-Methyladenosine, MD simulations can reveal how this modification influences the local and global structure of an RNA molecule. These simulations are typically performed using sophisticated force fields, such as AMBER, which define the potential energy of the system. acs.orgnih.gov The RNA molecule is placed in a simulated box of water and ions to mimic physiological conditions, and its trajectory is calculated by solving Newton's equations of motion. nih.gov

A key finding from simulations of 2'-O-methylated RNA is the strong preference for the C3'-endo sugar pucker conformation. nih.govnih.gov This conformational bias stiffens the RNA backbone and stabilizes the A-form helical structure. trilinkbiotech.com MD simulations can also be used to study more complex phenomena, such as the interaction of modified RNA with proteins or the dynamics of RNA folding. albany.edu For example, simulations have been used to investigate how N6-methyladenosine affects the flexibility of RNA hairpin loops, demonstrating that methylation can enhance conformational flexibility in specific structural contexts, which may facilitate protein recognition. nih.gov Similar approaches can elucidate the dynamic structural consequences of 2'-O-methylation, providing crucial insights into how this modification modulates RNA function. albany.edu

Historical Context and Evolution of Methodologies for 2 O Methylation

Early Developments in Ribonucleoside Derivatization

The modification of ribose at the 2'-hydroxyl group, known as 2'-O-methylation, is one of the most common post-transcriptional modifications found in cellular RNA. researchgate.netnih.gov Its discovery dates back to early structural studies of highly abundant and stable RNA species, such as ribosomal RNA (rRNA) and transfer RNA (tRNA). numberanalytics.comwikipedia.org Later research identified this modification in other RNA types as well, including messenger RNA (mRNA) and small nuclear RNA (snRNA). numberanalytics.comnih.gov

Initial detection of 2'-O-methylated nucleotides was a significant biochemical challenge. Early methods relied on the chemical properties conferred by the methyl group. The presence of the 2'-O-methyl group renders the adjacent phosphodiester bond resistant to alkaline hydrolysis, a characteristic that distinguishes it from unmodified RNA. nih.gov Techniques based on this property, such as total RNA hydrolysis followed by quantification of released methanol (B129727) or analysis of oligonucleotides after partial hydrolysis, provided the first evidence of this modification. nih.gov

Further methodological refinements allowed for more precise localization. Primer extension-based assays became a key tool; under low concentrations of deoxynucleoside triphosphates (dNTPs), reverse transcriptase tends to pause or stop at a 2'-O-methylated nucleotide, allowing researchers to map modification sites. nih.govoup.com These early derivatization and detection techniques were crucial in establishing the prevalence of 2'-O-methylation and paving the way for understanding its biological significance, which includes stabilizing RNA structure and protecting it from hydrolysis. wikipedia.orgmdpi.com

Advancements in Phosphoramidite (B1245037) Chemistry for Modified Oligonucleotides

The ability to chemically synthesize oligonucleotides with specific modifications was revolutionized by the advent of phosphoramidite chemistry. Earlier methods for oligonucleotide synthesis, such as the phosphodiester and phosphotriester approaches, were often inefficient and limited the length and quality of the resulting molecules. twistbioscience.comresearchgate.net The phosphotriester method was a key step forward as it protected the phosphate (B84403) group, preventing unwanted branching. trilinkbiotech.com

The pivotal breakthrough came in the early 1980s when Marvin Caruthers and his colleagues introduced nucleoside phosphoramidites as the building blocks for solid-phase oligonucleotide synthesis. twistbioscience.comtrilinkbiotech.com This method offered exceptionally high coupling efficiencies (often exceeding 99%) and, crucially, the phosphoramidite monomers were stable solids that could be prepared in advance and stored, which was a significant improvement over previous, highly reactive intermediates. twistbioscience.comtrilinkbiotech.com This innovation automated and democratized DNA and RNA synthesis, making oligonucleotides widely accessible for research and diagnostics. trilinkbiotech.com

The robustness of phosphoramidite chemistry enabled its adaptation for the incorporation of modified nucleotides. nih.gov To synthesize an oligonucleotide containing a 2'-O-methylated residue, a specially prepared building block like DMT-2'-O-Methyladenosine phosphoramidite is required. The synthesis of this reagent involves several key steps:

Alkylation: The 2'-hydroxyl group of the adenosine (B11128) ribonucleoside is selectively methylated. nih.gov

Protection: Other reactive groups on the nucleoside must be protected to prevent side reactions during oligonucleotide synthesis. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed at the start of each coupling cycle. The exocyclic amine of the adenine (B156593) base is also protected (e.g., with a benzoyl group).

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoroamidite, to create the reactive phosphoramidite moiety. oup.com

The resulting this compound can then be used in standard automated oligonucleotide synthesizers. glenresearch.com The cyanoethyl group protecting the phosphorus is removed during the final deprotection steps. This systematic approach allows for the precise placement of 2'-O-methyladenosine at any desired position within a synthetic oligonucleotide. nih.gov

Comparison with Other 2'-Modified Phosphoramidites (e.g., 2'-Fluoro, 2'-MOE)

The key properties of these three modifications are summarized below:

Feature2'-O-Methyl (2'-OMe)2'-Fluoro (2'-F)2'-O-Methoxyethyl (2'-MOE)
Nuclease Resistance Good resistance to nuclease degradation. biosearchtech.comSuperior stability against nucleases. nih.govExcellent nuclease resistance, a key feature in approved drugs. biosearchtech.comglenresearch.com
Binding Affinity (ΔTm per modification) Increases duplex stability by ~1.0-1.5 °C. biosearchtech.comProvides the highest increase in binding affinity, approximately +2.5 °C. biosearchtech.comOffers a strong increase in affinity, between that of 2'-OMe and 2'-F (~+0.9-1.6 °C). biosearchtech.com
Duplex Conformation Strongly favors an A-form (RNA-like) helix. glenresearch.comInduces an A-form conformation. nih.govFavors an A-form conformation, enhancing binding to RNA targets. glenresearch.com
Toxicity Generally low toxicity and well-tolerated. glenresearch.comConsidered to have a favorable toxicity profile.Relatively non-toxic and widely used in FDA-approved therapeutics. glenresearch.com
Antisense Efficacy Effective in many applications, including RNAi and aptamers. glenresearch.comUsed in siRNA and antisense oligonucleotides.Highly effective and consistent for antisense applications, often showing greater potency than 2'-OMe. idtdna.com

Detailed Research Findings:

Nuclease Resistance: A landmark 1995 study demonstrated the superior stability of 2'-MOE modified oligonucleotides compared to both unmodified and 2'-OMe versions. biosearchtech.com All three modifications enhance stability by replacing the nucleophilic 2'-hydroxyl group, but the bulkier 2'-MOE group often provides the most significant protection. biosearchtech.com

Binding Affinity: The increased binding affinity of all three modifications is attributed to their preference for the 3'-endo pucker conformation of the ribose sugar, which pre-organizes the oligonucleotide into the A-form geometry required for binding to RNA. biosearchtech.com While 2'-F provides the largest thermodynamic stabilization, 2'-MOE offers a potent combination of high affinity and excellent nuclease resistance, making it a cornerstone of many antisense drugs. biosearchtech.comglenresearch.com

Antisense Applications: In direct comparisons for antisense applications, ASO "gapmers" constructed with 2'-MOE wings consistently demonstrated more potent and uniform knockdown of target genes than identical sequences made with 2'-OMe modifications. idtdna.com This superior performance has contributed to the success of 2'-MOE in multiple FDA-approved drugs, such as Nusinersen for spinal muscular atrophy. nih.govglenresearch.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency and Yield

The demand for high-purity modified oligonucleotides necessitates the continuous improvement of the synthetic routes for their constituent phosphoramidite (B1245037) monomers. Research is actively focused on developing more efficient, scalable, and cost-effective methods for producing DMT-2'-O-Methyladenosine phosphoramidite.

Key areas of development include:

Enzymatic Synthesis: The use of engineered enzymes, such as mutated DNA polymerases, is an emerging frontier for the synthesis of 2'-O-methylated RNA. springernature.com This biocatalytic approach has the potential to offer high specificity and yield under mild reaction conditions, overcoming challenges associated with purely chemical methods.

Interactive Table 1: Comparison of Synthetic Strategies for 2'-O-Methylated Phosphoramidites

Strategy Key Features Advantages Challenges/Research Focus References
Selective Chemical Alkylation Use of specific alkylating agents on minimally protected ribonucleosides. Avoids highly toxic reagents; simplifies purification. Optimizing selectivity and yield for various purine (B94841) and pyrimidine (B1678525) bases. nih.gov, nih.gov
Enzymatic Synthesis Employs engineered polymerases to incorporate 2'-O-methyl nucleotides. High specificity; mild reaction conditions; potential for high yields. Enzyme engineering to accept bulkier 2'-modifications; substrate scope. springernature.com
Phase Transfer Catalysis (PTC) Facilitates alkylation reactions between different phases (e.g., solid-liquid). Improved reaction rates and yields for large-scale synthesis; cost-effective. Screening optimal catalysts and conditions for different nucleosides. nih.gov
Streamlined Synthesis "In situ" generation and use of phosphoramidites; one-pot procedures. Eliminates isolation/purification of intermediates; reduces time and material cost. Automation and compatibility with standard oligonucleotide synthesizers. umich.edu

Exploration of New Combinations with Other Nucleic Acid Modifications

The true potential of 2'-O-methylation is often realized when combined with other chemical modifications. Researchers are actively exploring synergistic combinations to fine-tune the properties of oligonucleotides for specific applications, such as antisense therapies and siRNAs.

Notable combinations include:

2'-Fluoro (2'-F) Modifications: Combining 2'-O-methyl and 2'-fluoro modifications within the same oligonucleotide can significantly increase the thermal stability of the resulting RNA duplexes. trilinkbiotech.com This enhanced binding affinity is crucial for applications requiring strong and specific target engagement.

2'-O-Methoxyethyl (2'-MOE): Like 2'-O-methylation, the 2'-MOE modification enhances nuclease resistance and binding affinity. biosearchtech.com Combining these modifications in "gapmer" antisense oligonucleotide designs allows for the creation of therapeutics with optimized activity and pharmacokinetic profiles.

Phosphorothioate (B77711) (PS) Linkages: The PS backbone modification is widely used to confer nuclease resistance. When used in conjunction with 2'-O-methyl modifications, the resulting oligonucleotides exhibit both high stability in biological fluids and strong hybridization to target RNA. trilinkbiotech.com

Base Modifications (e.g., m6A): Nature itself combines 2'-O-methylation with base modifications, such as in N6,2′-O-dimethyladenosine (m6Am). oup.com Research into the effects of combining synthetic 2'-O-Me modifications with others like N6-methyladenosine (m6A) has shown it can enhance properties like the oral delivery of small RNAs. nih.govnih.gov

Interactive Table 2: Effects of Combining 2'-O-Methylation with Other Modifications

Combined Modification Primary Enhancement(s) Example Application References
2'-Fluoro (2'-F) Increased thermal stability and binding affinity. Therapeutic siRNAs, antisense oligonucleotides. trilinkbiotech.com
2'-O-Methoxyethyl (2'-MOE) Enhanced nuclease resistance, binding affinity, and reduced toxicity. Antisense oligonucleotides (ASOs). thermofisher.com, biosearchtech.com
Phosphorothioate (PS) Backbone Greatly increased nuclease resistance. Target validation, antisense therapeutics. trilinkbiotech.com
N6-methyladenosine (m6A) Enhanced biological stability and cellular uptake. Oral delivery of RNA therapeutics. nih.gov, nih.gov
2'-(Amino/Mercapto)ethoxy Site-specific introduction of probes and cross-linking agents. Structural biology studies, biophysical probes.

Advanced Structural and Dynamic Studies of Modified RNA

Key research findings include:

Sugar Pucker Conformation: The 2'-O-methyl group sterically favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. nih.govnih.gov This pre-organization of the ribose ring contributes to the thermodynamic stability of RNA duplexes containing this modification. biorxiv.org

Modulation of Conformational Ensembles: RNA molecules are not static structures but exist as a dynamic ensemble of different conformations. Studies have shown that 2'-O-methylation can preferentially stabilize alternative, less populated secondary structures (known as "excited states"). nih.govbiorxiv.org By increasing the abundance and lifetime of these alternative conformations, the modification can effectively remodel the RNA's structural landscape, which has significant implications for its biological function. nih.gov

Interactive Table 3: Structural and Dynamic Effects of 2'-O-Methylation on RNA

Parameter Effect of 2'-O-Methylation Method of Study Significance References
Ribose Sugar Pucker Biases equilibrium toward C3'-endo conformation. NMR Spectroscopy Pre-organizes the RNA backbone for A-form helix formation, enhancing duplex stability. nih.gov, biorxiv.org
Duplex Stability (Tm) Increases thermal stability by ~0.2 kcal/mol per modification. UV-melting studies, NMR Enhances binding affinity to target sequences. nih.govbiorxiv.org
Conformational Dynamics Stabilizes and increases the lifetime of alternative, low-populated "excited states". NMR Relaxation Dispersion Alters the functional landscape of the RNA, potentially switching its biological activity. nih.govbiorxiv.org
Chemical Stability Prevents 2'-OH mediated phosphodiester bond hydrolysis. Stability assays Increases the half-life of oligonucleotides in biological systems. wikipedia.org

Designing RNA Tools for Fundamental Biological Research

The unique properties conferred by 2'-O-methylation make it an invaluable component in the design of synthetic RNA tools for probing complex biological systems. The availability of this compound allows for the site-specific incorporation of this modification to create highly specialized research probes. glenresearch.com

Emerging applications include:

Probing RNA Structure and Function: Oligonucleotides containing 2'-O-methylated residues can be used as nuclease-resistant probes to study RNA processing, RNA-protein interactions, and the structural organization of cellular RNAs. glenresearch.com

Inhibitors of miRNA Function: Steric-blocking oligonucleotides modified with 2'-O-methyl groups are used as miRNA inhibitors. Their enhanced stability and binding affinity allow for potent and specific inhibition of target miRNAs, enabling researchers to study the function of specific miRNA pathways. idtdna.com

Tools for Studying Conformational Dynamics: As 2'-O-methylation can stabilize specific RNA conformations, it can be used as a tool to "trap" and study transient or low-populated RNA structures that are otherwise difficult to characterize. biorxiv.org This provides a powerful method for exploring the full range of structures an RNA molecule can adopt.

Mapping the Epitranscriptome: Techniques such as RiboMethSeq have been developed to map 2'-O-methyl sites across the transcriptome on a global scale. nih.govoup.com These methods often rely on the chemical properties of the 2'-O-methyl group (e.g., its resistance to alkaline hydrolysis) to identify modification sites, thus providing essential tools for the field of epitranscriptomics.

Computational Design and Prediction of Modified Oligonucleotide Properties

As the library of nucleic acid modifications grows, an exclusively empirical approach to designing functional oligonucleotides becomes impractical. Consequently, computational methods are playing an increasingly vital role in predicting the properties of modified oligonucleotides before their synthesis.

Future directions in this area involve:

Predictive Modeling of Stability: Algorithms are being refined to more accurately predict the thermodynamic stability (e.g., melting temperature) of duplexes containing 2'-O-methyladenosine and other modifications. This allows for the in silico design of antisense agents or siRNAs with optimal binding affinity for their targets. frontiersin.org

Structural and Dynamic Simulations: Molecular dynamics (MD) simulations can provide insights into how 2'-O-methylation affects the structure, flexibility, and conformational preferences of an RNA molecule. This can help predict how the modification might influence interactions with target RNAs or binding proteins.

Rational Design of Therapeutics: Computational tools are used for the rational design of RNA-targeting therapeutics. frontiersin.org By modeling parameters such as target mRNA accessibility, binding thermodynamics, and potential off-target effects, researchers can prioritize the most promising candidate sequences and modification patterns for experimental validation, saving considerable time and resources. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.